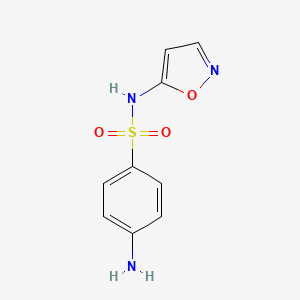

Benzenesulfonamide, 4-amino-N-5-isoxazolyl-

描述

Historical Context and Evolution of Sulfonamide-Based Compounds

The discovery of sulfonamides marked a transformative era in medicinal chemistry, beginning with Paul Ehrlich’s pioneering work on chemical therapeutics in the early 20th century. The first sulfonamide drug, Prontosil, introduced in the 1930s, demonstrated unprecedented efficacy against bacterial infections by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in microbial folate synthesis. This breakthrough catalyzed the synthesis of diverse sulfonamide derivatives, expanding their applications beyond antimicrobial therapy.

By the mid-20th century, researchers recognized the versatility of the benzenesulfonamide scaffold. Structural modifications, such as the introduction of heterocyclic substituents, enabled targeting of enzymes like carbonic anhydrases (CAs) and ion channels, broadening therapeutic relevance to cancer, neurology, and inflammation. The 4-amino-N-5-isoxazolyl-benzenesulfonamide derivative emerged as a focal point in the 21st century, combining the sulfonamide pharmacophore with an isoxazole ring to enhance binding specificity and metabolic stability.

Key Milestones in Sulfonamide Development:

Structural Significance of the 4-Amino-N-5-Isoxazolyl Substituent

The 4-amino-N-5-isoxazolyl-benzenesulfonamide structure exemplifies strategic molecular design. The 4-amino group facilitates hydrogen bonding with enzyme active sites, notably interacting with Thr200 in human carbonic anhydrase II (hCA II). Concurrently, the isoxazolyl ring introduces steric and electronic effects that modulate binding affinity and isoform selectivity. For instance, the isoxazole’s nitrogen and oxygen atoms engage in π-π stacking with histidine residues (e.g., His94 in hCA IX), enhancing inhibitory potency against tumor-associated isoforms.

Structural Contributions to Bioactivity:

- Hydrogen Bonding : The sulfonamide (-SO$$2$$NH$$2$$) and 4-amino (-NH$$_2$$) groups form dual interactions with CA active sites, as shown in X-ray crystallography studies.

- Hydrophobic Interactions : The isoxazole’s methyl or aryl substituents occupy hydrophobic pockets near Val130 and Leu140 in hCA II, reducing off-target effects.

- Electronic Effects : Electron-withdrawing groups on the isoxazole ring polarize the sulfonamide moiety, increasing acidity and enhancing zinc coordination in CA active sites.

Recent synthetic innovations, such as microwave-assisted cycloaddition and regioselective azo coupling, have streamlined the production of 4-amino-N-5-isoxazolyl derivatives. For example, compound S15 (4-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)butanamide) achieved an IC$$_{50}$$ of 0.037 nM against hCA IX, underscoring the scaffold’s potential in anticancer drug design.

Comparative Inhibitory Activity of Select Derivatives:

| Compound | hCA IX IC$$_{50}$$ (nM) | hCA XII IC$$_{50}$$ (nM) | Selectivity Ratio (IX/XII) |

|---|---|---|---|

| S3 | 0.042 ± 0.002 | 0.07 ± 0.003 | 1.67 |

| S15 | 0.037 ± 0.002 | 0.061 ± 0.003 | 1.65 |

| Dorzolamide | 0.036 ± 0.002 | 0.024 ± 0.001 | 0.67 |

Data sourced from in vitro assays using recombinant human CA isoforms.

The integration of computational docking and SAR studies has further refined these derivatives. For instance, molecular dynamics simulations reveal that the isoxazole ring in S15 stabilizes a high-energy conformation of hCA IX, preventing substrate access to the catalytic zinc ion. This mechanistic insight underscores the scaffold’s adaptability for designing isoform-specific inhibitors.

属性

IUPAC Name |

4-amino-N-(1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLLLVDWOLWLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074677 | |

| Record name | Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-79-4 | |

| Record name | 4-Amino-N-5-isoxazolylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Isoxazol-5-yl)sulphanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(isoxazol-5-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Isoxazole Ring Formation

The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is typically synthesized via cyclization reactions. Common methods include:

Cyclization of β-diketones or β-ketoesters with hydroxylamine : This method involves reacting a β-diketone precursor with hydroxylamine to form the isoxazole ring. The reaction can be conducted under acidic or basic conditions, often using a base such as a carboxylate (e.g., triethylamine) to facilitate cyclization. Hydroxylamine can serve both as a reagent and a base in this step.

1,3-Dipolar cycloaddition : Nitrile oxides generated in situ can undergo cycloaddition with alkynes to yield isoxazoles, allowing structural variation in the heterocycle.

Sulfonamide Bond Formation

The key step in preparing benzenesulfonamide derivatives is the formation of the sulfonamide bond between the sulfonyl chloride derivative of benzenesulfonic acid and the amino-substituted isoxazole:

Reaction of sulfonyl chloride with amine : 4-Aminobenzenesulfonyl chloride (or its derivatives) is reacted with the amino group on the isoxazole ring or a precursor amine to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the released HCl and drive the reaction to completion.

Protection strategies : In some syntheses, protecting groups such as methoxymethyl can be introduced on the nitrogen to prevent side reactions during sulfonamide formation. These groups are introduced using reagents like methoxymethyl chloride under basic conditions and removed later as needed.

Amino Group Introduction and Functionalization

The 4-amino substituent on the benzenesulfonamide is often introduced by:

Starting with 4-aminobenzenesulfonyl chloride or 4-aminobenzenesulfonamide as a precursor.

Alternatively, acetylation or other protective modifications may be applied to the amino group to enhance stability or direct subsequent reactions (e.g., acetylamino derivatives such as 4-acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide have been reported).

Representative Synthetic Route Summary

Optimization and Industrial Considerations

Base selection : Carboxylate bases with 1–10 carbon atoms (e.g., triethylamine) are preferred for their efficiency and mildness.

Temperature control : Conducting sulfonamide formation at low temperatures (0–5°C) reduces side reactions and improves yield.

Catalysts : Use of nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) accelerates sulfonamide bond formation and enhances purity.

Solvent choice : Tetrahydrofuran (THF) is favored over dichloromethane (DCM) for better solubility of intermediates and improved reaction kinetics.

Purification : Recrystallization from ethyl acetate/hexanes or chromatographic methods are employed to achieve high purity (>95%) suitable for biological applications.

Research Findings and Data

| Parameter | Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Sulfonamide formation | THF, 0°C, DMAP catalyst | 45 | 98 | Optimized conditions for high yield and purity |

| Sulfonamide formation | DCM, room temp, no catalyst | 31 | 90 | Lower yield, more impurities |

化学反应分析

Types of Reactions: Benzenesulfonamide, 4-amino-N-5-isoxazolyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

科学研究应用

Pharmaceutical Applications

-

Antibacterial Activity :

- Sulfisoxazole is primarily recognized for its antibacterial properties. It belongs to the sulfonamide class of antibiotics and is effective against a range of bacterial infections. It is often used in combination with trimethoprim to enhance its therapeutic efficacy. Indications include urinary tract infections, acute otitis media, and prophylaxis for Pneumocystis jiroveci pneumonia .

-

Carbonic Anhydrase Inhibition :

- Recent studies have highlighted the potential of benzenesulfonamides, including sulfisoxazole, as inhibitors of carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, including respiration and acid-base balance. Research indicates that 4-amino-substituted benzenesulfonamides exhibit significant binding affinity to different CA isoforms, suggesting their potential as selective therapeutic agents with fewer side effects compared to existing drugs .

-

Antitumor Activity :

- While sulfisoxazole has shown some antitumor activity against mouse lymphoid leukemia in preliminary studies, further research is necessary to explore its efficacy in cancer treatment comprehensively. The structure-activity relationship (SAR) of benzenesulfonamides suggests that modifications could enhance their antitumor properties .

Analytical Applications

-

Chromatographic Techniques :

- The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method utilizing acetonitrile and water as mobile phases has been developed for its separation and analysis. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable in both research and pharmaceutical settings .

- Mass Spectrometry :

Biochemical Insights

- Mechanism of Action :

- Metabolism :

Case Studies and Research Findings

作用机制

The antibacterial activity of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs by preventing the condensation of pteridine with para-aminobenzoic acid, a substrate of the enzyme dihydropteroate synthetase. This reaction is essential for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide

- Structure : Methyl group at the 5-position of the isoxazole.

- Synthesis: Prepared via cyclocondensation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with aryl aldehydes and mercaptoacetic acid .

4-Amino-N-[5-(hydroxymethyl)-4-methyl-3-isoxazolyl]benzenesulfonamide

- Structure : Hydroxymethyl and methyl groups at the 5- and 4-positions of the isoxazole, respectively.

- Properties : Increased hydrophilicity due to the hydroxymethyl group, which may enhance solubility and bioavailability .

N-(4-Bromo-3-methyl-5-isoxazolyl)-4-methylbenzenesulfonamide

- Structure : Bromo and methyl substituents on the isoxazole; methyl on the benzene ring.

Substituent Variations on the Benzene Ring

N-[(Styrylquinolin-7-yl)]-benzenesulfonamide Derivatives

- Structure: Styrylquinoline moiety attached to the benzenesulfonamide.

- Activity : Exhibits HIV integrase (HIV IN) inhibition. A nitro group at the para position of the benzene enhances activity (e.g., 96.7% inhibition for compound IIIi) by increasing sulfonamide acidity, facilitating metal chelation .

(E)-4-Chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides

Alkylation and Functional Group Modifications

N,N-Dimethyl-4-aminobenzenesulfonamide

- Structure: Dimethylation of the amino group.

Sulfamethoxazole Hydroxylamine (NSC 665547)

Comparative Analysis Table

Key Research Findings

Benzene Ring Modifications : Electron-withdrawing groups (e.g., nitro) at the para position increase sulfonamide acidity, critical for metal chelation in enzyme inhibition .

Heterocyclic Replacements : Thiadiazole analogs exhibit superior anticancer activity compared to oxadiazoles due to increased lipophilicity .

Contradictions : While alkylation (e.g., N,N-dimethyl) reduces polarity, it may also diminish hydrogen-bonding interactions essential for activity .

生物活性

Benzenesulfonamide, specifically the derivative 4-amino-N-5-isoxazolyl, has garnered attention for its diverse biological activities, particularly in cardiovascular and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including experimental data, case studies, and theoretical insights.

1. Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters, particularly perfusion pressure and coronary resistance.

Experimental Model : An isolated rat heart model was employed to evaluate the biological activity of several derivatives, including 4-amino-N-5-isoxazolyl. The study aimed to elucidate how these compounds influence cardiovascular dynamics.

Key Findings :

- Perfusion Pressure : The compound 4-(2-amino-ethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to other derivatives and control conditions. This action suggests a potential for therapeutic application in managing cardiovascular diseases.

- Coronary Resistance : The same compound also demonstrated a notable decrease in coronary resistance (p = 0.05), indicating its effectiveness in modulating vascular tone and improving blood flow .

Table 1: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure and Coronary Resistance

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| Benzenesulfonamide | Baseline | Baseline |

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased |

| 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | No significant change | No significant change |

| 2-hydrazino-carbonyl-benzenesulfonamide | No significant change | No significant change |

2. Mechanistic Insights

The mechanism behind the observed cardiovascular effects may involve interaction with calcium channels. Docking studies using the protein structure 6jp5 indicated that 4-(2-amino-ethyl)-benzenesulfonamide could interact with specific amino acid residues (Glu614 and Ala320) on calcium channels, potentially leading to their inhibition. This inhibition could translate into decreased vascular resistance and lower perfusion pressure, which are beneficial for cardiac function .

3. Antimicrobial Activity

In addition to cardiovascular effects, benzenesulfonamide derivatives have shown promising antimicrobial properties.

Case Study Overview :

A study evaluated various benzenesulfonamide derivatives against common pathogens. The results indicated varying degrees of antimicrobial activity.

Key Findings :

- Minimum Inhibitory Concentrations (MIC) :

- Compound 4d exhibited the strongest activity against E. coli with an MIC of 6.72 mg/mL.

- Compound 4h was most effective against S. aureus with an MIC of 6.63 mg/mL.

- Other compounds demonstrated efficacy against pathogens such as Pseudomonas aeruginosa and Candida albicans with MIC values ranging from 6.28 to 6.67 mg/mL .

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | Pseudomonas aeruginosa | 6.67 mg/mL |

| 4e | Candida albicans | 6.63 mg/mL |

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for 4-amino-N-5-isoxazolyl-benzenesulfonamide, and how are these compounds characterized?

- Methodological Answer : Synthesis typically involves sulfonylation reactions between 4-aminobenzenesulfonyl chloride and 5-aminoisoxazole derivatives under basic conditions (e.g., using NaHCO₃ or pyridine as a catalyst). Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, infrared (IR) spectroscopy to validate sulfonamide (-SO₂NH-) and isoxazole ring formation, and mass spectrometry (MS) for molecular weight verification. Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses Mo/Kα radiation, and structures are solved using direct methods (e.g., SHELXS) followed by refinement with SHELXL. Hydrogen-bonding networks and molecular packing are visualized using ORTEP-3. Validation tools like PLATON or CCDC’s Mercury ensure geometric accuracy (e.g., bond lengths, angles) and flag outliers .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in 4-amino-N-5-isoxazolyl-benzenesulfonamide crystals inform supramolecular design?

- Methodological Answer : Graph set analysis (GSA) is used to classify hydrogen bonds (e.g., N–H···O, O–H···N) into motifs like chains (C), rings (R), or discrete (D) patterns. For example, the sulfonamide NH₂ group may form R₂²(8) motifs with adjacent carbonyl or isoxazole acceptors. These patterns guide crystal engineering for co-crystals or polymorph control. Software like Mercury or CrystalExplorer facilitates topological analysis .

Q. What strategies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition?

- Methodological Answer : In vitro assays include:

- Carbonic Anhydrase Inhibition : Spectrophotometric monitoring of 4-nitrophenyl acetate hydrolysis.

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains.

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracked via confocal microscopy.

Structure-activity relationships (SARs) are derived by modifying the isoxazole or sulfonamide moieties and comparing IC₅₀ values .

Q. How are computational methods applied to predict binding affinities or optimize derivatives?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., carbonic anhydrase IX).

- QSAR Modeling : MLR or CoMFA correlates substituent electronegativity/hydrophobicity with activity.

- DFT Calculations : Gaussian 09 computes frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Q. What challenges arise in validating crystallographic data for sulfonamide derivatives, and how are they resolved?

- Methodological Answer : Common issues include:

- Disorder in the Isoxazole Ring : Resolved via restrained refinement (SHELXL’s DFIX command).

- Twinned Crystals : HANDLE or CELL_NOW preprocesses data before refinement.

- Thermal Motion Artifacts : ADPs (anisotropic displacement parameters) are refined for non-H atoms. Validation reports from checkCIF/PLATON ensure compliance with IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。